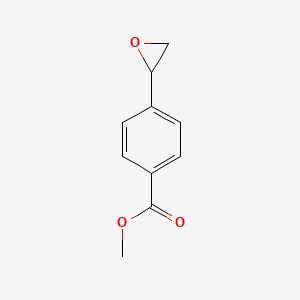

Methyl 4-(oxiran-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(oxiran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-7(3-5-8)9-6-13-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGSYIMJMQBOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36099-25-9 | |

| Record name | methyl 4-(oxiran-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Epoxide Chemistry and Benzoate Derivatives

Methyl 4-(oxiran-2-yl)benzoate is characterized by two primary functional groups: the oxirane (epoxide) ring and the methyl benzoate (B1203000) moiety. This dual functionality places it at the intersection of epoxide chemistry and benzoate derivative studies.

The epoxide ring is a strained, three-membered cyclic ether that is highly susceptible to ring-opening reactions by a variety of nucleophiles. evitachem.com This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of diverse functional groups. evitachem.com For instance, the epoxide ring can be opened by amines to form β-amino alcohols, a common structural motif in pharmaceuticals. royalsocietypublishing.orgresearchgate.net The reaction's regioselectivity, which dictates which of the two carbon atoms in the epoxide ring is attacked, can often be controlled by the choice of catalyst and reaction conditions.

As a benzoate derivative, the compound's aromatic ring and ester group also influence its chemical behavior and applications. The ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. evitachem.com The benzene (B151609) ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. evitachem.com The combination of the reactive epoxide and the stable, modifiable benzoate group creates a molecule with a rich and varied chemical landscape.

Significance As a Synthetic Intermediate and Building Block in Materials Science

The unique chemical nature of Methyl 4-(oxiran-2-yl)benzoate makes it a significant intermediate in the synthesis of more complex molecules and a valuable building block for advanced materials.

In organic synthesis, it serves as a precursor for a range of compounds. The epoxide functionality is a key feature, enabling its use in the synthesis of various derivatives. For example, it has been used as a starting material for the synthesis of non-symmetric trans-1,2-diaryl epoxides. lookchem.com Furthermore, related oxirane-containing benzoates are used to create chiral building blocks essential for producing biologically active molecules. researchgate.net The ability to participate in reactions like "click chemistry," where the epoxide ring is opened by azides, further expands its synthetic utility for creating complex molecular scaffolds. researchgate.net

In the realm of materials science, the oxirane group is particularly important for polymerization. It can act as a monomer or a cross-linking agent in the formation of polymers like epoxy resins. smolecule.com The ring-opening polymerization of the epoxide leads to the formation of polyethers with desirable thermal and mechanical properties. The presence of the benzoate (B1203000) group can enhance the thermal stability and influence the solubility of the resulting polymers. Researchers have explored the use of similar epoxy-functionalized aromatic esters in applications ranging from UV-curable coatings to the development of green materials derived from bio-sourced monomers.

Overview of Research Trajectories for Methyl 4 Oxiran 2 Yl Benzoate

Stereocontrolled Synthesis of Chiral this compound Analogues

The biological activity of many molecules is highly dependent on their stereochemistry. Therefore, the development of stereocontrolled synthetic methods is of great importance.

Asymmetric Epoxidation Protocols

Asymmetric epoxidation is a powerful method for the enantioselective synthesis of chiral epoxides from prochiral alkenes. uea.ac.uk The Sharpless asymmetric epoxidation is a well-known example that has been widely used in organic synthesis. princeton.edu This method allows for predictable access to enantioenriched oxiranes. princeton.edu

Organocatalytic strategies have also been developed for asymmetric epoxidation. For example, chiral amines can be used as catalysts to activate α,β-unsaturated aldehydes towards nucleophilic attack by an oxygen source, leading to the formation of chiral epoxides with high enantioselectivity. princeton.edu Another approach involves the use of chiral oxazaborolidines as catalysts for the reduction of ketones, which can be a key step in the synthesis of chiral epoxides. nih.gov

The catalytic asymmetric Corey-Chaykovsky epoxidation of ketones is another valuable method for producing 2,2-disubstituted terminal epoxides in high yield and enantioselectivity. mdpi.com Furthermore, chemo-enzymatic synthetic pathways, which combine chemical and enzymatic steps, can provide a more sustainable route to chiral epoxides from renewable starting materials. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters within a molecule. These reactions often rely on the steric and electronic properties of the substrate and reagents to favor the formation of one diastereomer over others.

For example, the Ireland-Claisen rearrangement can be used for the simultaneous and stereocontrolled construction of contiguous quaternary stereocenters. acs.org Temporary silicon-tethered ring-closing metathesis (TST-RCM) is another strategy that allows for the highly (Z)-selective coupling of mixed silaketals, which can then undergo substrate-controlled stereoselective functionalization to produce polyoxygenated motifs. liverpool.ac.uk

Diastereoselective cycloisomerization of cyclopropylidene acylsilanes has also been explored as a method for creating complex cyclic structures with defined stereochemistry. ethz.ch

Enantioselective Catalytic Methods

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules from achiral starting materials. A wide range of enantioselective catalytic methods have been developed, including those based on metal catalysts, organocatalysts, and enzymes. ua.es

Enantioselective desymmetrization reactions of meso-compounds are a powerful strategy for accessing chiral building blocks. ua.es This approach involves the selective reaction of one of two enantiotopic functional groups in a meso-compound, leading to a chiral product.

The development of chiral heteroaromatic propellers has been achieved through a concise synthesis that shows electrophile-dependent stereoselectivity. nih.gov Furthermore, automated synthesis platforms have been developed that can perform iterative chiral carbenoid homologation reactions with high efficiency and enantioselectivity. chemrxiv.org

Epoxide Ring-Opening Reactions

The core of this compound's reactivity lies in the opening of its epoxide ring. This process is driven by the inherent strain of the three-membered ring, making it susceptible to attack by various reagents. These reactions can be broadly categorized into nucleophilic and electrophilic pathways, each with distinct mechanisms and outcomes.

Nucleophilic Ring-Opening Mechanisms

Nucleophilic ring-opening is the most common mode of reaction for epoxides. It involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This reaction typically proceeds via an SN2 mechanism, especially under neutral or basic conditions. researchgate.net

The reaction of epoxides with amines, known as aminolysis, is a fundamental process for the synthesis of amino alcohols. scholaris.ca In the case of this compound, aminolysis would involve the attack of an amine on the epoxide ring, resulting in the formation of a secondary amine and a hydroxyl group. For instance, the reaction with primary or secondary amines can yield valuable intermediates for pharmaceuticals and other biologically active compounds. scholaris.casemanticscholar.org

Amidolysis, the reaction with amides, can also occur, though it is generally less common than aminolysis. The nucleophilicity of the amide nitrogen is typically lower than that of a corresponding amine.

A general representation of the aminolysis of this compound is depicted below:

Reaction Scheme:

this compound + R-NH₂ → Methyl 4-(1-(R-amino)-2-hydroxyethyl)benzoate

Detailed research has explored the aminolysis of similar epoxy compounds. For example, studies on related epoxides have shown that the reaction with amines can be catalyzed to enhance reaction rates and control regioselectivity. scholaris.ca

Table 1: Examples of Aminolysis Reactions with Epoxides

| Epoxide Substrate | Amine Nucleophile | Product | Reference |

| (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane | Aromatic amines | β-amino alcohols | researchgate.net |

| Epoxidized linseed oil | Ethylenediamine, p-xylylenediamine, triethylenetetramine | Aminated-epoxidized resins | scispace.com |

Alcoholysis involves the ring-opening of the epoxide by an alcohol, yielding an ether and a hydroxyl group. This reaction is often catalyzed by either an acid or a base. Similarly, hydrolysis, the reaction with water, produces a diol. Under basic or neutral conditions, hydrolysis of epoxides results in the formation of a 1,2-diol. cymitquimica.com

The alcoholysis of an epoxide can be represented as:

Reaction Scheme:

this compound + R-OH → Methyl 4-(1-(R-oxy)-2-hydroxyethyl)benzoate

The hydrolysis reaction proceeds as follows:

Reaction Scheme:

this compound + H₂O → Methyl 4-(1,2-dihydroxyethyl)benzoate

Various anionic nucleophiles can effectively open the epoxide ring of this compound. These include halides, azides, and thiolates. The reaction with azide (B81097) ions, for example, is a valuable method for introducing a nitrogen-containing functional group, which can then be reduced to an amine. mdpi.com

The ring-opening with a generic anionic nucleophile (Nu⁻) can be shown as:

Reaction Scheme:

this compound + Nu⁻ → Methyl 4-(1-Nu-2-hydroxyethyl)benzoate

Research on similar epoxides has demonstrated the utility of this approach. For instance, the ring-opening of meso-epoxides with azides has been extensively studied as a route to valuable amino alcohols. mdpi.com

Electrophilic Ring-Opening Reactions

While less common than nucleophilic ring-opening, electrophilic ring-opening of epoxides can occur, particularly under acidic conditions. In this mechanism, the epoxide oxygen is first protonated or coordinated to a Lewis acid, which activates the epoxide towards attack by even weak nucleophiles. researchgate.net This activation makes the carbon atoms of the epoxide more electrophilic.

The general mechanism involves:

Protonation of the epoxide oxygen.

Nucleophilic attack on one of the ring carbons.

This pathway is significant as it can influence the regioselectivity of the ring-opening reaction.

Regioselectivity and Stereospecificity in Ring-Opening

The regioselectivity of epoxide ring-opening refers to which of the two carbon atoms of the epoxide ring is attacked by the nucleophile. This is influenced by steric and electronic factors of the substrate, as well as the reaction conditions. For terminal epoxides like this compound, nucleophilic attack under basic or neutral conditions (SN2) generally occurs at the less substituted carbon atom due to lower steric hindrance. researchgate.net Under acidic conditions, the nucleophile may preferentially attack the more substituted carbon atom, as the positive charge in the transition state is better stabilized at this position.

The ring-opening of epoxides is typically a stereospecific reaction. In an SN2 mechanism, the nucleophile attacks from the side opposite to the carbon-oxygen bond, resulting in an inversion of stereochemistry at the center of attack. mdpi.com This stereospecificity is a crucial aspect in asymmetric synthesis, allowing for the creation of specific stereoisomers. mdpi.com

Transformations of the Ester Moiety

The ester group in this compound is a key functional group that can undergo a variety of transformations, including transesterification, reduction, and acyl substitution. These reactions provide pathways to modify the molecule for incorporation into different chemical structures.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this provides a method to introduce different alkyl or aryl groups in place of the methyl group. The reaction equilibrium can be shifted by using an excess of the new alcohol. uomustansiriyah.edu.iq

| Reactant Alcohol | Catalyst | Product | Reference |

|---|---|---|---|

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-(oxiran-2-yl)benzoate | uomustansiriyah.edu.iq |

| 1-Octanol | K₂CO₃ (Microwave) | Octyl 4-(oxiran-2-yl)benzoate | cem.com |

| Benzyl Alcohol | [EMIM]OAc (Ionic Liquid) | Benzyl 4-(oxiran-2-yl)benzoate | nih.gov |

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org In this case, the product would be [4-(oxiran-2-yl)phenyl]methanol. The mechanism involves a nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is then immediately reduced further to the alcohol. libretexts.orguomustansiriyah.edu.iq

To stop the reduction at the aldehyde stage, a less reactive hydride reagent is necessary. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose, allowing for the isolation of 4-(oxiran-2-yl)benzaldehyde. libretexts.org This reaction is typically performed at low temperatures to prevent over-reduction. libretexts.org While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters, its use in a methanol (B129727) system has been shown to successfully reduce aromatic esters to their corresponding alcohols. researchgate.net

| Reagent | Product | Comments | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | [4-(Oxiran-2-yl)phenyl]methanol | Complete reduction to the primary alcohol. | libretexts.orguomustansiriyah.edu.iq |

| Diisobutylaluminum Hydride (DIBAL-H) | 4-(Oxiran-2-yl)benzaldehyde | Partial reduction to the aldehyde; requires low temperature (e.g., -78 °C). | libretexts.org |

| Sodium Borohydride (NaBH₄) in Methanol | [4-(Oxiran-2-yl)phenyl]methanol | Effective for aromatic esters under reflux conditions. | researchgate.net |

Nucleophilic acyl substitution is a fundamental reaction of esters. The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group as a leaving group. uomustansiriyah.edu.iq

A classic example is base-induced hydrolysis, or saponification, where a hydroxide (B78521) ion acts as the nucleophile. libretexts.org Treating this compound with an aqueous base like sodium hydroxide would yield sodium 4-(oxiran-2-yl)benzoate. libretexts.org Similarly, reaction with ammonia (B1221849) or primary/secondary amines can produce the corresponding amides, such as 4-(oxiran-2-yl)benzamide. uomustansiriyah.edu.iq The reaction proceeds through a tetrahedral intermediate. libretexts.org

| Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|

| Hydroxide (OH⁻) | 4-(Oxiran-2-yl)benzoate salt | Saponification (Hydrolysis) | libretexts.org |

| Ammonia (NH₃) | 4-(Oxiran-2-yl)benzamide | Aminolysis/Amidation | uomustansiriyah.edu.iq |

| Primary Amine (R-NH₂) | N-Alkyl-4-(oxiran-2-yl)benzamide | Aminolysis/Amidation | uomustansiriyah.edu.iq |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can be functionalized through several strategies, primarily governed by the electronic nature of the existing substituents.

In electrophilic aromatic substitution (EAS), the ester group (-COOCH₃) is a deactivating and meta-directing group. ma.edu This is because the carbonyl group is electron-withdrawing, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles than benzene itself. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. ma.eduwvu.edu

Therefore, reactions such as nitration, halogenation, and sulfonation on this compound are expected to yield products substituted at the positions meta to the ester group (i.e., at C3 and C5). For example, nitration using a mixture of nitric acid and sulfuric acid would produce methyl 3-nitro-4-(oxiran-2-yl)benzoate. ma.edu

| Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(oxiran-2-yl)benzoate | ma.edu |

| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-(oxiran-2-yl)benzoate | wvu.edu |

| Sulfonation | Fuming H₂SO₄ | Methyl 3-(sulfo)-4-(oxiran-2-yl)benzoate | ma.edu |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This creates a nucleophilic aryllithium species that can react with various electrophiles. uvm.edu

However, the ester group of this compound is not an effective DMG. Ester groups are highly susceptible to nucleophilic attack at the carbonyl carbon by organolithium reagents. uwindsor.ca This reaction is generally faster than the desired ortho-deprotonation. Therefore, attempting a DoM reaction on this substrate with a strong base like butyllithium (B86547) would likely result in the addition of the butyl group to the ester carbonyl, rather than ortho-lithiation. unito.it

For DoM to be successful on a similar scaffold, the ester would need to be converted into a more robust DMG, such as a tertiary amide (-CONR₂) or an oxazoline, which are known to be effective directing groups. wikipedia.orgorganic-chemistry.org

Coupling Reactions on the Phenyl Ring

The phenyl group of this compound, while stable, can be modified using powerful carbon-carbon bond-forming reactions. These transformations are typically performed on precursors containing a suitable leaving group (e.g., a halide) on the aromatic ring, which is subsequently converted to the oxirane-containing target molecule. The most prominent of these methods are the palladium-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of aryl-aryl bonds by coupling an organoboron compound with an organic halide or triflate. nobelprize.orgmdpi.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents. nobelprize.orgnih.gov For the synthesis of derivatives of this compound, a typical strategy would involve coupling a substituted arylboronic acid with a precursor like methyl 4-bromobenzoate. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (6) / RuPhos (12) | Na₂CO₃ | Dioxane/H₂O | 80 | 95 | nih.gov |

| 2 | Methyl 4-bromobenzoate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 98 | researchgate.net |

| 3 | 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) (0.2) | NaOH | THF | 120 (µW) | 48 | mdpi.com |

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, a process catalyzed by palladium. iitk.ac.inorganic-chemistry.org This reaction is highly regioselective, typically yielding the trans isomer. organic-chemistry.org The mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. researchgate.net Ligand-free Heck reactions using low palladium loadings (0.01–0.1 mol%) have proven effective for various aryl bromides, minimizing catalyst aggregation and deactivation. rug.nl

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 1 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (0.05) | NaOAc | NMP | 135 | 1 | >98 | rug.nl |

| 2 | 3-Bromopyridine | Styrene (B11656) | Pd(OAc)₂ (0.05) | NaOAc | NMP | 135 | 15 | >98 | rug.nl |

| 3 | Iodobenzene | n-Butyl acrylate | Pd/phosphine-imidazolium salt | Na₂CO₃ | Toluene | 110 | 3 | 95 | organic-chemistry.org |

Sonogashira Coupling: The Sonogashira coupling is a versatile method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. rsc.orgwikidoc.org The reaction is typically co-catalyzed by palladium and copper complexes, although copper-free and nickel-catalyzed versions have been developed. nih.govorganic-chemistry.org The accepted mechanism involves a palladium cycle similar to the Heck and Suzuki reactions, and a copper cycle where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium intermediate. wikidoc.org

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | Methyl 4-iodobenzoate | Phenylacetylene | Pd(II) β-oxoiminatophosphane (0.001) | Piperidine | None | RT | 99 | organic-chemistry.org |

| 2 | 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ (10) / 1,10-phenanthroline (B135089) (15) | Cs₂CO₃ | DMAc | 100 | 90 | nih.gov |

| 3 | Methyl 4-bromobenzoate | 2-Methyl-3-butyn-2-ol | Sydnone-Pd complex | Et₃N/CuI | DMF | 100 | 99 | arkat-usa.org |

Rearrangement Reactions and Fragmentations

The epoxide ring of this compound is a site of high reactivity due to its inherent ring strain, making it susceptible to various rearrangement and fragmentation pathways.

Acid-Catalyzed Rearrangements

The presence of an acid catalyst can readily induce the opening of the epoxide ring. The mechanism typically begins with the protonation of the epoxide oxygen, which activates the ring toward nucleophilic attack. In the context of an aryl epoxide, the regioselectivity of the ring-opening is influenced by the electronic stability of the potential carbocation-like intermediates.

For this compound, protonation would be followed by the cleavage of the C-O bond at the benzylic position, as the resulting positive charge can be stabilized by the adjacent phenyl ring. This intermediate can then be trapped by a nucleophile (e.g., water, if present) to form a diol. Alternatively, a hydride shift can occur, leading to the formation of a carbonyl compound. For instance, acid-catalyzed cycloisomerization reactions have been developed for 2,2-disubstituted neopentylic epoxides, which proceed through a similar cascade to form highly functionalized cyclic structures like tetralins. uni-muenchen.de Borinic acid catalysis has also been shown to be effective for the regioselective ring-opening of epoxy alcohols, proceeding via a catalytic tethering mechanism. scholaris.ca

Thermal and Photochemical Transformations

Thermal Transformations: Epoxides can undergo thermal rearrangements, though often requiring significant energy input. These reactions can lead to a variety of products through isomerization or fragmentation. For example, computational studies on the potential energy surface of thiirane, the sulfur analog of oxirane, show that conversion to its isomers requires overcoming substantial energy barriers, and fragmentation pathways can become competitive at high temperatures. researchgate.net While specific high-temperature studies on this compound are not widely documented, analogous pathways involving C-O bond homolysis followed by radical rearrangement or fragmentation could be anticipated.

Photochemical Transformations: Photochemical reactions offer pathways to unique molecular rearrangements that are often inaccessible through thermal methods. baranlab.org The benzoate ester moiety of the title compound suggests the possibility of a photo-Fries rearrangement. Upon UV irradiation, aryl benzoates can rearrange to form 2-hydroxy benzophenones with high selectivity, a reaction that proceeds via in-cage radical species. rsc.org

The epoxide ring itself is not a strong chromophore, but energy transfer from the excited aromatic portion of the molecule could induce photochemical reactions. General photochemical transformations of enones and other systems involving n–π* and π–π* transitions can lead to complex rearrangements like the oxa-di-π-methane rearrangement. baranlab.org Electron ionization mass spectrometry studies, which involve high-energy radical cations, show that fragmentation of polyfunctional compounds often proceeds through characteristic pathways, including skeletal rearrangements and the loss of small neutral molecules like water or carbon monoxide, providing insight into potential high-energy fragmentation patterns. aip.org

Advanced Applications in Contemporary Chemical Research

Polymer and Materials Science Applications

The dual functionality of Methyl 4-(oxiran-2-yl)benzoate, featuring a reactive oxirane ring and a modifiable ester group, makes it a monomer of considerable interest in the field of polymer and materials science. It can be integrated into polymeric structures to impart specific chemical and physical properties, contributing to the creation of advanced materials with tailored characteristics.

Role as a Cross-linking Agent in Epoxy Resins

Epoxy resins are a crucial class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. The performance of these resins is highly dependent on the three-dimensional network formed during the curing process, which is facilitated by cross-linking agents. While specific studies detailing the use of this compound as a primary cross-linking agent are not extensively documented in publicly available research, its chemical structure suggests a potential role as a modifier or co-cross-linking agent.

The oxirane ring of this compound can undergo ring-opening polymerization with the functional groups of other epoxy monomers or hardeners (such as amines or anhydrides), incorporating it into the polymer network. nih.govresearchgate.netnih.govnagase.com The presence of the methyl benzoate (B1203000) group would introduce ester functionalities into the cross-linked structure. This could influence the final properties of the cured resin, such as its polarity, surface energy, and potentially its biodegradability, offering a route to functional epoxy materials. The general mechanism for the cross-linking of epoxy resins involves the ring-opening of the epoxide by a nucleophilic curing agent, leading to a highly cross-linked network. scirp.org

Illustrative Data on Epoxy Resin Modification

| Property | Standard Epoxy Resin | Epoxy Resin Modified with Functional Monomer |

|---|---|---|

| Glass Transition Temperature (Tg) | High | Potentially altered |

| Mechanical Strength | High | May be tailored (e.g., increased flexibility) |

| Chemical Resistance | Excellent | Dependent on incorporated functionality |

Note: This table provides a generalized comparison and is not based on specific experimental data for this compound.

Monomer in Controlled Polymerization Processes

Controlled polymerization techniques are essential for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The structure of this compound makes it a suitable candidate for certain types of controlled polymerization.

The epoxide group of this compound is susceptible to cationic ring-opening polymerization (CROP). acs.org This process is initiated by a cationic species, which attacks the oxygen atom of the oxirane ring, leading to ring opening and the formation of a propagating cationic center. This active center can then react with subsequent monomer molecules, resulting in the formation of a polyether chain. The general mechanism for CROP of epoxides involves initiation, propagation, and termination steps, and can be used to produce polymers with controlled molecular weights and end-group functionalities. uni-mainz.descilit.com The polymerization of similar functional epoxides, such as glycidyl (B131873) ethers, has been demonstrated to proceed in a controlled manner, suggesting that this compound could be used to synthesize well-defined polyethers bearing pendant methyl benzoate groups. researchgate.net

Copolymerization offers a powerful strategy for tailoring the properties of polymers by combining two or more different monomers. This compound can be copolymerized with other monomers to create materials with a unique combination of properties. For instance, its copolymerization with other epoxides could lead to the development of functional polyethers with tunable characteristics. nih.govresearchgate.netfrontiersin.orgmsu.edu

Hypothetical Reactivity Ratios for Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |

|---|---|---|---|---|

| This compound | Ethylene Oxide | <1 | >1 | Likely blocky or random with higher M2 incorporation |

| This compound | Propylene Oxide | ~1 | ~1 | Ideal random copolymerization |

Note: This table is illustrative and presents hypothetical scenarios for the copolymerization of this compound.

Development of Advanced Polymer Architectures

The controlled polymerization of this compound can be leveraged to create advanced polymer architectures, such as block copolymers and dendrimers. These complex structures often exhibit unique properties and self-assembly behaviors that are not accessible with linear homopolymers.

Block copolymers containing segments derived from this compound could be synthesized by sequential monomer addition in a living polymerization process. For example, a block copolymer comprising a polyether segment with pendant methyl benzoate groups and a different polymer segment (e.g., polyethylene (B3416737) glycol) could exhibit amphiphilic properties, leading to the formation of micelles or other nanostructures in solution.

Furthermore, the epoxide and ester functionalities of this compound could be utilized in the divergent or convergent synthesis of dendrimers. nih.govresearchgate.netmdpi.com The epoxide ring allows for the addition of new branching units, while the ester group could be modified to introduce different surface functionalities. This approach could lead to the creation of highly branched, functional macromolecules with potential applications in drug delivery, catalysis, and nanoscience.

Utility as a Synthetic Building Block in Organic Chemistry

Beyond its applications in polymer science, this compound serves as a valuable synthetic building block in organic chemistry. The presence of two distinct and reactive functional groups, the epoxide and the methyl ester, allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. nih.govnih.govresearchgate.netacs.org

The epoxide ring is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products. This ring-opening reaction can be performed with a variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, providing a straightforward method for the introduction of new functional groups. The regioselectivity and stereoselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions.

The methyl benzoate moiety can also be chemically modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or other esters. Alternatively, the aromatic ring can undergo electrophilic substitution reactions, although the ester group is deactivating.

The combination of these reactive sites allows for the sequential and selective modification of the molecule, enabling the synthesis of a diverse array of complex organic compounds, including potential pharmaceutical intermediates and other fine chemicals.

Precursor to Complex Molecular Scaffolds

The strained three-membered epoxide ring of "this compound" is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products. This ring-opening reaction is a powerful tool for introducing new functional groups and extending the carbon skeleton, thereby serving as a gateway to more complex molecules. For instance, the reaction of the epoxide with various nucleophiles such as amines, alcohols, and thiols can generate a wide array of β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols, respectively. These products can then undergo further transformations to construct intricate molecular scaffolds.

One notable application is in the synthesis of biologically active compounds. The structural motif derived from the ring-opening of "this compound" is found in various pharmaceutical agents. For example, the synthesis of certain antiviral compounds, such as Oseltamivir, involves key steps that rely on the reactivity of epoxide-containing intermediates. google.comnih.govwikipedia.org While not always starting directly from "this compound," the synthetic strategies employed are analogous and highlight the potential of this compound as a precursor. The ability to control the stereochemistry of the ring-opening reaction further enhances its utility in the asymmetric synthesis of chiral drugs.

Intermediate in Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. "this compound" can function as a key intermediate in such reactions.

For example, in isocyanide-based MCRs like the Passerini and Ugi reactions, the epoxide can be opened in situ to generate a hydroxyl group, which can then participate in the reaction cascade. nih.govmdpi.comorganic-chemistry.orgbeilstein-journals.org In a hypothetical Passerini reaction, the epoxide could first be opened by a carboxylic acid, and the resulting intermediate would then react with an isocyanide to yield an α-acyloxy carboxamide. Similarly, in a Ugi reaction, the initial epoxide opening could be followed by condensation with an amine and an isocyanide to generate a peptide-like scaffold. mdpi.combeilstein-journals.org The ester functionality of the benzoate moiety can also be involved in post-MCR modifications to further increase molecular diversity.

Application in Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. The dual functionality of "this compound" makes it an ideal substrate for designing such reaction sequences.

A common cascade sequence involves the initial ring-opening of the epoxide, followed by an intramolecular cyclization. researchgate.netresearchgate.netku.edu For instance, if the nucleophile used to open the epoxide contains a suitably positioned functional group, a subsequent intramolecular reaction can lead to the formation of heterocyclic structures. This strategy is particularly useful for the synthesis of cyclic ethers, lactones, and other important heterocyclic motifs. The specific outcome of the cascade can often be controlled by the choice of catalyst and reaction conditions.

| Reaction Type | Reactants | Product | Reference(s) |

| Epoxide Ring-Opening | "this compound", Nucleophile (e.g., amine, alcohol, thiol) | 1,2-disubstituted β-functionalized alcohol | mdpi.com |

| Passerini Reaction | "this compound" (after in situ opening), Carboxylic Acid, Isocyanide | α-acyloxy carboxamide derivative | nih.govorganic-chemistry.org |

| Ugi Reaction | "this compound" (after in situ opening), Amine, Isocyanide, Carboxylic Acid | Peptidomimetic scaffold | mdpi.combeilstein-journals.org |

| Tandem Epoxide Opening-Cyclization | "this compound" with a bifunctional nucleophile | Heterocyclic compound | researchgate.netresearchgate.net |

Catalytic Roles and Methodologies

The reactivity of "this compound" can be effectively controlled and enhanced through various catalytic systems, enabling a wide range of selective transformations.

Substrate in Metal-Catalyzed Transformations

Transition metal catalysts play a crucial role in activating the epoxide ring of "this compound" towards nucleophilic attack. Lewis acidic metal centers can coordinate to the oxygen atom of the epoxide, making the carbon atoms more electrophilic and facilitating ring-opening even with weak nucleophiles.

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can be employed for the allylic alkylation of nucleophiles using epoxide precursors. unicatt.it While direct examples with "this compound" are not extensively documented, related palladium-catalyzed arylations of benzoates have been reported. nih.govias.ac.innih.govresearchgate.net These methodologies could potentially be adapted for cross-coupling reactions involving the epoxide moiety. Furthermore, other transition metals like copper, titanium, and chromium are known to catalyze various transformations of epoxides, including asymmetric ring-opening reactions.

| Catalyst System | Reaction Type | Product | Reference(s) |

| Palladium/Phosphine Ligand | Arylation/Alkylation | Substituted benzoate derivative | unicatt.itnih.govias.ac.innih.govresearchgate.net |

| Titanium/Chiral Ligand | Asymmetric Ring-Opening | Chiral β-functionalized alcohol | google.com |

Role in Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, offers a powerful and often more environmentally benign alternative to metal-based catalysis. In the context of "this compound," organocatalysts can be employed to achieve highly enantioselective transformations.

Chiral amines, for instance, can be used to catalyze the kinetic resolution of racemic epoxides. su.se In such a process, one enantiomer of the epoxide reacts preferentially with a nucleophile, leaving the unreacted epoxide enriched in the other enantiomer. This is a valuable strategy for obtaining enantiomerically pure epoxides, which are important chiral building blocks. Chiral thioureas and squaramides are other classes of organocatalysts that can activate epoxides through hydrogen bonding, facilitating enantioselective ring-opening reactions. mdpi.com

Phase-Transfer Catalysis in Epoxide Chemistry

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). This is particularly relevant for the reactions of "this compound," which is soluble in organic solvents, with nucleophiles that are often salts soluble in water.

Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. organic-chemistry.orgnih.govresearchgate.netresearchgate.net These catalysts transport the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the epoxide. This methodology allows for the use of a wide range of nucleophiles under mild reaction conditions and can often lead to improved yields and selectivities. For example, the synthesis of β-azido alcohols can be efficiently achieved by reacting the epoxide with sodium azide (B81097) under phase-transfer conditions.

Heterogeneous Catalysis Investigations

The application of heterogeneous catalysts in reactions involving this compound, particularly in the nucleophilic ring-opening of the epoxide, represents a significant area of research focused on developing more sustainable and efficient chemical processes. Heterogeneous catalysts, being in a different phase from the reactants, offer distinct advantages, including ease of separation from the reaction mixture, potential for catalyst recycling and reuse, and often enhanced stability under various reaction conditions. Investigations in this area, while not always specific to this compound, draw heavily on findings from structurally analogous aryl epoxides, such as styrene (B11656) oxide.

The primary focus of heterogeneous catalysis in this context is the regioselective ring-opening of the oxirane ring with various nucleophiles, most notably amines, to produce valuable β-amino alcohols. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds. The choice of catalyst can significantly influence both the reaction rate and the regioselectivity of the nucleophilic attack.

Solid acid catalysts are a prominent class of heterogeneous catalysts explored for epoxide ring-opening reactions. Materials such as silica-alumina, sulfated zirconia, and zeolites have demonstrated effectiveness in activating the epoxide ring towards nucleophilic attack. The acidic sites on the catalyst surface can protonate the oxygen atom of the oxirane ring, making the adjacent carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile.

For instance, studies on the aminolysis of styrene oxide, a compound structurally similar to this compound, have shown that silica-alumina and silica-zirconia mixed oxides can effectively catalyze the reaction under mild conditions. The regioselectivity of this reaction is a critical aspect, with the nucleophile potentially attacking either the benzylic or the terminal carbon of the epoxide ring. With aromatic amines, the attack predominantly occurs at the benzylic carbon, influenced by the electronic stabilization of the resulting carbocation-like transition state. Conversely, with aliphatic amines, the attack often favors the sterically less hindered terminal carbon.

The performance of various heterogeneous catalysts in the aminolysis of styrene oxide provides a valuable framework for predicting their potential efficacy in reactions with this compound. The following table summarizes findings from comparative studies on different solid catalysts.

| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity to β-amino alcohol (%) |

|---|---|---|---|

| Silica-Alumina (Si/Al = 28) | 4 | 98 | >99 |

| Sulfated Zirconia | 6 | 95 | >99 |

| Amberlyst-15 | 8 | 85 | >99 |

| Montmorillonite K-10 | 12 | 70 | >99 |

In addition to solid acids, supported metal catalysts have also been investigated. For example, copper(II) oxide supported on silica (B1680970) (CuO/SiO2) has been shown to be an efficient and reusable heterogeneous catalyst for the alcoholysis of epoxides. Such catalysts are typically prepared by impregnation methods, and their activity is attributed to the Lewis acidic nature of the supported metal species. The ease of preparation and handling of these supported catalysts makes them attractive for industrial applications.

Computational and Theoretical Investigations of Methyl 4 Oxiran 2 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular structure and behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT studies on Methyl 4-(oxiran-2-yl)benzoate would typically involve geometry optimization to find the lowest energy conformation of the molecule. Key energetic properties that would be calculated include:

Total Energy: The absolute energy of the molecule in its optimized state.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy: A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

These energetic parameters are crucial for assessing the thermodynamic stability of the molecule. A data table summarizing these findings would be presented as follows:

| Parameter | Calculated Value (Method/Basis Set) |

| Total Energy | Data not available |

| Heat of Formation | Data not available |

| Gibbs Free Energy | Data not available |

Molecular Orbital Analysis (HOMO-LUMO)

The Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

An analysis for this compound would provide the energies of these orbitals and the resulting energy gap, which would be tabulated below. Visual representations of the HOMO and LUMO electron density distributions would also be provided to identify the regions of the molecule involved in electron donation and acceptance.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Electrostatic Potential Surface (MEP) Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within the molecule, with different colors representing different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the ester and oxirane groups.

Blue regions: Indicate positive electrostatic potential, corresponding to areas with low electron density. These are prone to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

An MEP analysis would provide a visual guide to the reactive behavior of this compound.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape. This would involve identifying the most stable conformers and the energy barriers for rotation around its flexible bonds, such as the bond connecting the phenyl ring to the oxirane group. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Pathway Predictions and Transition State Elucidation

Theoretical methods can be used to predict the most likely pathways for chemical reactions involving this compound. For instance, the ring-opening reaction of the epoxide is a common and important transformation. Computational studies would aim to:

Identify Reactants, Products, and Intermediates: For a given reaction.

Locate Transition States: The highest energy point along the reaction coordinate.

Calculate Activation Energies: The energy barrier that must be overcome for the reaction to occur.

This analysis provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level.

Spectroscopic Property Simulations (Theoretical NMR and IR Spectra)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental data.

Theoretical NMR Spectra: Calculations can predict the chemical shifts (¹H and ¹³C) for each atom in this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Theoretical IR Spectra: Simulations can determine the vibrational frequencies and intensities of the molecule. Each peak in the theoretical IR spectrum corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the ester group or the C-O-C bonds in the oxirane ring.

A comparison of theoretical and experimental spectroscopic data serves as a powerful tool for structural elucidation. The following table would typically present the key calculated vibrational frequencies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Ester) | Data not available |

| C-O-C Stretch (Oxirane) | Data not available |

| Aromatic C-H Stretch | Data not available |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the environment of each proton.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of Methyl 4-(oxiran-2-yl)benzoate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type.

The expected ¹H NMR signals for this compound include two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. A singlet corresponding to the three protons of the methyl ester group (-OCH₃) would appear in the upfield region. The three protons of the oxirane ring would present as a distinct set of multiplets, typically referred to as an AMX spin system, due to their differing chemical environments and coupling interactions.

The ¹³C NMR spectrum is expected to show signals for all 10 carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester at the most downfield position, multiple signals in the aromatic region (with two signals representing the two pairs of equivalent carbons and two signals for the substituted carbons), the methoxy (B1213986) carbon of the ester, and two signals for the aliphatic carbons of the oxirane ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~8.00 | Doublet (d) | 2H, Aromatic (ortho to -COOCH₃) |

| ~7.35 | Doublet (d) | 2H, Aromatic (ortho to oxirane) |

| ~3.91 | Singlet (s) | 3H, Methyl ester (-OCH₃) |

| ~3.88 | Doublet of Doublets (dd) | 1H, Oxirane CH |

| ~3.18 | Doublet of Doublets (dd) | 1H, Oxirane CH₂ (trans) |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~166.5 | Ester Carbonyl (C=O) |

| ~142.0 | Aromatic C (substituted, C-oxirane) |

| ~130.0 | Aromatic CH (ortho to -COOCH₃) |

| ~129.5 | Aromatic C (substituted, C-ester) |

| ~125.8 | Aromatic CH (ortho to oxirane) |

| ~52.2 | Methoxy (-OCH₃) |

| ~52.0 | Oxirane CH |

While 1D NMR suggests the presence of functional groups, 2D NMR experiments establish the direct connectivity between atoms, confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show a crucial correlation between the methine proton of the oxirane ring and the two diastereotopic protons of the oxirane's methylene (B1212753) group. It would also show correlations between the adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu It provides an unambiguous link between the ¹H and ¹³C assignments. For instance, the aromatic proton signal at ~8.00 ppm would correlate to the aromatic carbon signal at ~130.0 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu It is instrumental in connecting different spin systems. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the oxirane methine proton to the aromatic carbons, confirming the attachment of the epoxide ring to the benzene ring.

Correlations from the aromatic protons ortho to the ester group to the carbonyl carbon.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atom(s) | Significance |

|---|---|---|---|

| COSY | Oxirane CH | Oxirane CH₂ | Confirms oxirane ring proton network |

| HSQC | -OCH₃ protons | -OCH₃ carbon | Confirms methyl ester assignment |

| HMBC | -OCH₃ protons | Ester C=O carbon | Connects methyl group to the ester function |

| HMBC | Oxirane CH proton | Aromatic C4 | Confirms oxirane-to-ring connectivity |

The oxirane ring in this compound contains a stereocenter at the methine carbon (C2 of the oxirane). This means the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Chiral NMR spectroscopy is used to distinguish between these enantiomers and determine the enantiomeric excess (e.e.) of a sample. nih.gov

This is typically achieved by adding a chiral resolving agent or a chiral solvating agent to the NMR sample. researchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes. Since diastereomers have different physical properties, they are distinguishable in the NMR spectrum, leading to a splitting of signals for the previously equivalent enantiomers. nih.gov By integrating the separated proton signals, the ratio of the two enantiomers can be calculated, thus providing the e.e. value. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the molecule's functional groups.

For this compound, the IR spectrum would be dominated by a very strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other key absorptions would confirm the presence of the aromatic ring, the C-O bonds of the ester and the ether linkage in the oxirane, and both aromatic and aliphatic C-H bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic |

| 3000–2850 | C-H Stretch | Aliphatic (Methyl, Oxirane) |

| ~1720 | C=O Stretch | Ester |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1280, ~1110 | C-O Stretch | Ester |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

In the Raman spectrum of this compound, vibrations of non-polar bonds or symmetric vibrations are often more prominent. A particularly strong signal would be expected for the symmetric stretching of the para-substituted benzene ring. The C=O stretch of the ester is also typically visible, though often weaker than in the IR spectrum. The unique combination of peaks in the Raman spectrum serves as a "vibrational fingerprint" for the compound. chemicalbook.com

Table 5: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3070 | C-H Stretch | Aromatic |

| ~1720 | C=O Stretch | Ester |

| ~1615 | C=C Stretch (Symmetric) | Aromatic Ring |

| ~1250 | C-O-C Stretch | Oxirane Ring |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is indispensable for confirming the molecular weight and elucidating the structure of the molecule through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, serving as a definitive method for confirming its chemical formula. For this compound (C₁₀H₁₀O₃), the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

An experimental HRMS analysis would be expected to yield a mass value that is very close to this theoretical calculation, typically within a few parts per million (ppm). This close correlation provides high confidence in the assigned chemical formula and is a standard requirement for the structural confirmation of newly synthesized compounds. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₃ |

| Theoretical Monoisotopic Mass (Da) | 178.06299 |

| Hypothetical Experimental Mass (Da) | 178.06305 |

| Hypothetical Mass Error (ppm) | 0.34 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺•), the ion often undergoes fragmentation into smaller, charged pieces. chemguide.co.uk The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of the fragmentation pattern of this compound would provide key structural information, confirming the presence of the methyl ester, the benzene ring, and the oxirane moiety.

While the specific experimental spectrum for this compound is not publicly documented, a plausible fragmentation pattern can be predicted based on established principles for aromatic esters and epoxides. libretexts.orgyoutube.comnih.gov The molecular ion peak [M]⁺• would be observed at an m/z corresponding to the molecule's mass (~178). Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃): This is a characteristic fragmentation of methyl esters, leading to the formation of a stable acylium ion. nih.govdocbrown.info

Loss of the entire methoxycarbonyl group (•COOCH₃): This cleavage would result in an ion representing the 4-(oxiran-2-yl)phenyl portion of the molecule.

Cleavage involving the oxirane ring: The strained epoxide ring can open and fragment, leading to losses of small neutral molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O).

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss | Structural Formula of Ion |

|---|---|---|---|

| 178 | Molecular Ion | - | [C₁₀H₁₀O₃]⁺• |

| 147 | Acylium Ion | •OCH₃ | [C₉H₇O₂]⁺ |

| 119 | Phenyl-oxirane Cation | •COOCH₃ | [C₈H₇O]⁺ |

| 119 | Acylium Ion Fragment | •OCH₃, then CO | [C₈H₇O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Currently, the specific crystal structure of this compound is not available in public crystallographic databases. However, analysis of related compounds, such as Methyl 4-methylbenzoate, provides insight into the type of data that would be obtained. researchgate.net A crystallographic study would confirm the connectivity of the methyl ester and oxirane groups to the central benzene ring at the 1 and 4 positions, respectively. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as C-H···O contacts that stabilize the solid-state structure. researchgate.net

| Structural Parameter | Expected Information | Example Value (from C₉H₁₀O₂) researchgate.net |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/c |

| Bond Lengths (Å) | Distances between atomic nuclei | C=O: ~1.20 Å; C-O: ~1.35 Å |

| Bond Angles (°) | Angles between adjacent bonds | O-C-O: ~123° |

| Dihedral Angles (°) | Torsion between molecular planes | Aromatic ring vs. –COOMe group: ~0.95° |

| Intermolecular Interactions | Non-covalent packing forces | C—H···O contacts |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for separating components of a mixture and are routinely used to assess the purity of chemical compounds and monitor the progress of chemical reactions.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for qualitative analysis. sigmaaldrich.com In the synthesis of this compound (e.g., from the epoxidation of methyl 4-vinylbenzoate), TLC would be used to track the consumption of the starting material and the formation of the product. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The components separate based on their differing affinities for the stationary phase (silica) and the mobile phase. nih.gov The product, being more polar than the starting alkene due to the epoxide ring, would typically have a lower Retention Factor (Rf) value. The spots are visualized under UV light, leveraging the UV-active benzene ring. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for both qualitative and quantitative analysis, offering high resolution and sensitivity for purity determination. researchgate.net A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. researchgate.net In this method, the compound is passed through a column packed with a non-polar stationary phase (such as C18) using a polar mobile phase. researchgate.netejpmr.com The purity of a sample is determined by integrating the area of the detected peaks, with the result for a pure sample being a single major peak.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol (B129727)/Water or Acetonitrile/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 45 °C) shimadzu.com |

Design and Synthesis of Analogues and Derivatives of Methyl 4 Oxiran 2 Yl Benzoate

Structural Modifications and Synthetic Feasibility

The methyl ester group in Methyl 4-(oxiran-2-yl)benzoate can be readily modified to produce a variety of other esters. This is typically achieved through saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, followed by re-esterification with a different alcohol.

The hydrolysis of a methyl ester to a carboxylic acid is a standard procedure, often accomplished by heating the ester with a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent such as methanol (B129727). chemspider.com The resulting carboxylate salt is then acidified to yield the carboxylic acid.

Once the 4-(oxiran-2-yl)benzoic acid is obtained, it can be converted into a more reactive acyl chloride, typically by using thionyl chloride. nih.govresearchgate.net This acyl chloride can then be reacted with a wide range of alcohols (primary, secondary, or even tertiary) or phenols to yield the desired ester derivatives. This two-step process offers high yields and broad applicability for creating a library of ester analogues. nih.gov

Alternatively, transesterification under acidic or basic conditions with a different alcohol could be employed, although this method may be less general and potentially lead to equilibrium mixtures.

Table 1: Potential Ester Analogues of this compound

| R Group (Ester) | Resulting Compound Name | Synthetic Precursor (Alcohol) |

|---|---|---|

| -CH₂CH₃ | Ethyl 4-(oxiran-2-yl)benzoate | Ethanol |

| -CH(CH₃)₂ | Isopropyl 4-(oxiran-2-yl)benzoate | Isopropanol |

| -C(CH₃)₃ | tert-Butyl 4-(oxiran-2-yl)benzoate | tert-Butanol |

| -CH₂C₆H₅ | Benzyl 4-(oxiran-2-yl)benzoate | Benzyl alcohol |

Introducing substituents onto the aromatic ring of this compound can significantly alter its electronic properties and reactivity. The existing methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. openstax.org

The reactivity of the aromatic ring is influenced by the interplay between inductive and resonance effects of the substituents. libretexts.orglibretexts.orgmsu.edu

Activating Groups : These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic substitution. libretexts.orglumenlearning.com They typically direct incoming substituents to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.

Deactivating Groups : These groups withdraw electron density from the ring, making it less nucleophilic and slowing the rate of electrophilic substitution. libretexts.orglumenlearning.com With the exception of halogens, they are generally meta-directing. openstax.org Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups. libretexts.org Halogens are an exception; they are deactivating due to a strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. openstax.orgmsu.edu

Synthetically, introducing a new substituent would involve treating this compound with an appropriate electrophile under controlled conditions. For instance, nitration (using HNO₃/H₂SO₄) would be expected to yield primarily Methyl 3-nitro-4-(oxiran-2-yl)benzoate. Friedel-Crafts alkylation could introduce an alkyl group, although the deactivating nature of the ester group makes this reaction less favorable.

Table 2: Predicted Effects of Substituents on the Aromatic Ring

| Substituent (Y) | Classification | Directing Effect | Predicted Major Product of Nitration |

|---|---|---|---|

| -OCH₃ | Strong Activator | ortho, para | Mixture of 2-methoxy and 3-methoxy isomers (relative to epoxide) |

| -CH₃ | Weak Activator | ortho, para | Mixture of 2-methyl and 3-methyl isomers (relative to epoxide) |

| -Cl | Weak Deactivator | ortho, para | Mixture of 2-chloro and 3-chloro isomers (relative to epoxide) |

| -NO₂ | Strong Deactivator | meta | Methyl 3,4-dinitro-4-(oxiran-2-yl)benzoate |

The epoxide ring is a key functional group that can be modified to introduce structural diversity. Modifications could include adding substituents to the epoxide ring itself or altering its stereochemistry.

One approach is to start with a different olefin precursor before the epoxidation step. For example, using a substituted styrene (B11656) derivative in the synthesis would lead to a substituted epoxide ring. A compound such as Methyl 4-(2-methyloxiran-2-yl)benzoate has been identified, which features a methyl group on the epoxide ring.

Another strategy involves the ring-opening of the existing epoxide. Epoxides readily react with a variety of nucleophiles, leading to 1,2-difunctionalized products. mdpi.com This reaction is regioselective and can be catalyzed by either acid or base. For instance, reaction with an amine would yield an amino alcohol, while reaction with an azide (B81097) followed by reduction could also produce an amino alcohol. This ring-opening provides a versatile entry point for attaching various functional groups to the side chain.

Table 3: Examples of Epoxide Side Chain Modifications

| Modification | Potential Synthetic Route | Resulting Structure Type |

|---|---|---|

| Addition of a methyl group | Synthesis from methyl 4-(prop-1-en-2-yl)benzoate | Substituted epoxide |

| Ring-opening with an amine (R-NH₂) | Nucleophilic addition to the epoxide | Amino alcohol |

| Ring-opening with an azide (N₃⁻) | Nucleophilic addition followed by reduction | Amino alcohol |

| Ring-opening with a thiol (R-SH) | Nucleophilic addition to the epoxide | Thioether alcohol |

Investigation of Structure-Reactivity Relationships

Aromatic Ring Reactivity : As discussed, the electronic nature of substituents on the aromatic ring governs its susceptibility to electrophilic attack. libretexts.orglibretexts.org An electron-donating group (e.g., -OCH₃) would increase the ring's reactivity, while an additional electron-withdrawing group (e.g., -NO₂) would further decrease it compared to the parent compound. openstax.orglibretexts.org

Ester Group Reactivity : The reactivity of the ester group towards hydrolysis or other nucleophilic acyl substitutions can be influenced by substituents on the aromatic ring. Electron-withdrawing groups on the ring make the carbonyl carbon more electrophilic and can accelerate the rate of hydrolysis. Conversely, electron-donating groups can slow this reaction.

Epoxide Reactivity : The electronic properties of the aromatic ring can also be transmitted to the epoxide side chain. An electron-withdrawing substituent on the ring will make the benzylic carbon of the epoxide more electrophilic and potentially more susceptible to nucleophilic attack at that position. Steric hindrance from bulky substituents at the ortho position of the ring could impede the approach of nucleophiles to the epoxide ring, thereby decreasing its reaction rate.

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives involves combining the modification strategies discussed previously. This requires careful planning of the synthetic sequence to ensure compatibility between functional groups and reagents.

A potential synthetic pathway to a polyfunctionalized derivative could involve:

Electrophilic Aromatic Substitution : Introduce a functional group, such as a nitro group, onto the aromatic ring of this compound. This would yield Methyl 3-nitro-4-(oxiran-2-yl)benzoate.

Epoxide Ring-Opening : React the resulting nitro-substituted compound with a nucleophile, for example, sodium azide, to open the epoxide ring and form an azido alcohol.

Further Functional Group Manipulation : The newly introduced functional groups can be further modified. For instance, the nitro group can be reduced to an amine, and the azide can be reduced to a primary amine, yielding a diamino alcohol derivative. The ester could also be hydrolyzed to the carboxylic acid at an appropriate stage in the synthesis. chemspider.com

The synthesis of complex derivatives often requires the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. The development of these multi-step synthetic routes allows for the creation of highly complex molecules built upon the this compound scaffold.

Future Research Trajectories and Interdisciplinary Opportunities

Integration with Green Chemistry Principles

The synthesis and application of Methyl 4-(oxiran-2-yl)benzoate can be significantly enhanced by integrating the principles of green chemistry, aiming to reduce environmental impact and improve sustainability. Future research should focus on developing eco-friendly synthetic pathways that maximize atom economy, utilize renewable resources, and employ safer solvents and catalysts.

One promising avenue is the use of renewable feedstocks for the aromatic portion of the molecule. Traditionally derived from petroleum, aromatic compounds like benzene (B151609) and toluene (B28343) can potentially be produced from biomass, agricultural residues, or plastic waste through processes like pyrolysis and lignin (B12514952) depolymerization. rsc.org The development of catalytic routes to convert these bio-based platform chemicals into p-toluic acid or methyl 4-vinylbenzoate, the precursors to this compound, is a key research challenge.